molecular formula C7H11BrO B13457766 exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane

Cat. No.: B13457766
M. Wt: 191.07 g/mol
InChI Key: UHZMGDQVYYPBQQ-XVMARJQXSA-N
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Description

exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane: is a bicyclic organic compound with the molecular formula C7H11BrO. It is a derivative of norbornane, featuring a bromomethyl group and an oxabicyclo structure. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane typically involves the bromination of norbornane derivatives. One common method is the reaction of norbornene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide, under mild conditions . This reaction proceeds via a radical mechanism, leading to the selective formation of the exo-bromomethyl product.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, optimized for large-scale synthesis. The use of continuous flow reactors and efficient separation techniques can enhance the yield and purity of the product.

Scientific Research Applications

Chemistry: In organic synthesis, exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane serves as a versatile building block for the construction of complex molecules.

Biology and Medicine: Its rigid bicyclic structure can enhance the binding affinity and selectivity of drug candidates .

Industry: In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxabicyclo structure provides stability and rigidity to the molecule . The molecular targets and pathways involved depend on the specific derivatives and their applications.

Comparison with Similar Compounds

Uniqueness: exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is unique due to the presence of both a bromomethyl group and an oxabicyclo structure. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic applications .

Biological Activity

Exo-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane is a bicyclic compound that has garnered interest due to its unique structural features, including a bromomethyl group and an oxygen atom within its bicyclic framework. This compound is part of a class of chemicals known for their diverse biological activities, particularly in the fields of pharmacology and agrochemistry.

Chemical Structure and Properties

The molecular formula for this compound is C7_7H11_{11}BrO, with a molecular weight of approximately 203.08 g/mol. The compound's structure can be represented as follows:

ComponentDescription
Molecular FormulaC7_7H11_{11}BrO
Molecular Weight203.08 g/mol
SMILESC1CC2C(CC1O2)CBr
InChIInChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2

The biological activity of this compound is largely attributed to its structural characteristics:

  • Ethereal Bridge : The presence of the 7-oxa ethereal bridge plays a crucial role in its interaction with biological targets, influencing its reactivity and binding affinity.
  • Protein Phosphatase Inhibition : Research suggests that the compound effectively inhibits protein phosphatases, which are critical in various cellular signaling pathways, potentially leading to apoptosis in certain cell types .

Antimicrobial and Antiparasitic Properties

This compound and its derivatives have shown promising results in antimicrobial assays:

  • Pest Control : Studies indicate that compounds related to this bicyclic framework exhibit significant activity against various microorganisms and pests, suggesting their potential use as pesticides or herbicides .

Pharmacological Applications

The compound has been explored for its pharmacological properties:

  • Thromboxane Antagonism : Analogous compounds have been evaluated for thromboxane (TxA₂) antagonistic activity, which is crucial in managing cardiovascular diseases. For instance, certain derivatives demonstrated potent inhibition of TxA₂-induced platelet aggregation, indicating potential therapeutic applications .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Thromboxane Receptor Studies : A specific derivative was identified as a potent TxA₂ antagonist with an IC₅₀ value of approximately 7 nM against arachidonic acid-induced aggregation in human platelets .
  • In Vivo Efficacy : In animal models, certain derivatives demonstrated protective effects against thromboxane-induced mortality, showcasing their potential for clinical applications .

Properties

Molecular Formula

C7H11BrO

Molecular Weight

191.07 g/mol

IUPAC Name

(1S,2R,4R)-2-(bromomethyl)-7-oxabicyclo[2.2.1]heptane

InChI

InChI=1S/C7H11BrO/c8-4-5-3-6-1-2-7(5)9-6/h5-7H,1-4H2/t5-,6+,7-/m0/s1

InChI Key

UHZMGDQVYYPBQQ-XVMARJQXSA-N

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1O2)CBr

Canonical SMILES

C1CC2C(CC1O2)CBr

Origin of Product

United States

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